5,6-Dihydroxy-1,3-benzodioxole
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Overview
Description
5,6-Dihydroxy-1,3-benzodioxole is a biochemical used for proteomics research . It has a molecular formula of C7H6O4 and a molecular weight of 154.12 .
Synthesis Analysis
The synthesis of 5,6-Dihydroxy-1,3-benzodioxole involves reaction conditions with sodium dithionite in water and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-1,3-benzodioxole consists of a benzodioxole core with two hydroxy groups attached at the 5 and 6 positions .Chemical Reactions Analysis
Benzodioxole derivatives have been found to possess a broad spectrum of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials . The synthesis of 5,6-Dihydroxy-1,3-benzodioxole from benzo[1,3]dioxole-5,6-dione has been reported .Scientific Research Applications
Anticancer and Antibacterial Applications
A study on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives highlighted their significant anticancer, antibacterial, and DNA binding potential. Specifically, certain compounds showed greater anticancer and antibacterial potency compared to standard reference compounds, with notable DNA binding capacity, indicating their potential as therapeutic agents (Gupta et al., 2016).
Insecticidal Activity
Research into benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide demonstrated high insecticidal activities against common pests, suggesting applications in pest management. Some derivatives outperformed commercial insecticides, offering a new avenue for developing safer, more effective pesticides (Sawada et al., 2003).
Antitumor Activity
Another study synthesized a series of 1,3-benzodioxoles to evaluate their in vitro antitumor activity against human tumor cell lines. Notably, certain derivatives exhibited significant tumor growth inhibition, suggesting the potential of 1,3-benzodioxole derivatives in cancer therapy (Micale et al., 2002).
Synthesis of β-Amino Acids
Efficient stereoselective syntheses of 5- and 6-[2,3]-dihydrobenzofuran β-amino acids were described, showcasing the potential of benzodioxole systems in mimicking aspartic acid, which could have implications in drug design and synthesis (Coleman et al., 2000).
Monoamine Oxidase Inhibitors
A study on sesamol (1,3-benzodioxol-5-ol) and benzodioxane derivatives synthesized and evaluated them as inhibitors of monoamine oxidase A and B. These findings are crucial for developing treatments for neurological disorders, including Parkinson's disease, highlighting the therapeutic value of benzodioxole derivatives (Engelbrecht et al., 2015).
Future Directions
Benzodioxole derivatives have been the subject of numerous studies due to their wide range of biological activities . Future research may focus on further exploring the biological activities of 5,6-Dihydroxy-1,3-benzodioxole and its derivatives, as well as optimizing its synthesis process . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
1,3-benzodioxole-5,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJUCIWLBSDLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449980 |
Source
|
Record name | 2H-1,3-Benzodioxole-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-1,3-benzodioxole | |
CAS RN |
21505-20-4 |
Source
|
Record name | 2H-1,3-Benzodioxole-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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